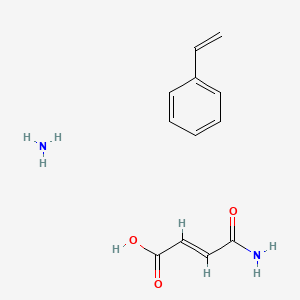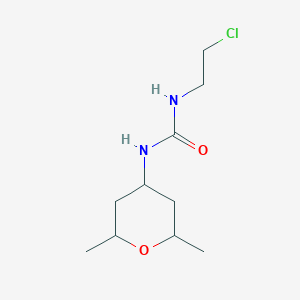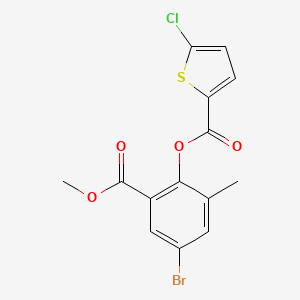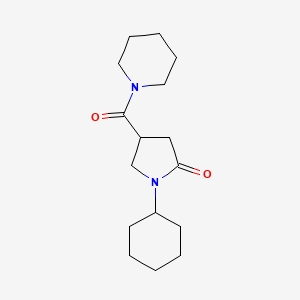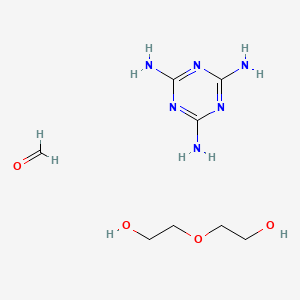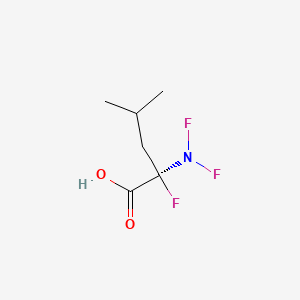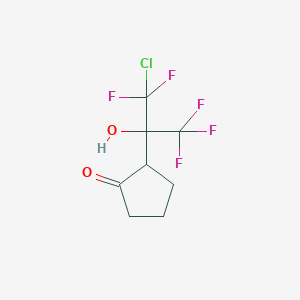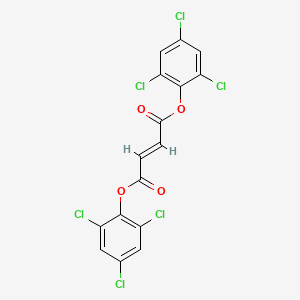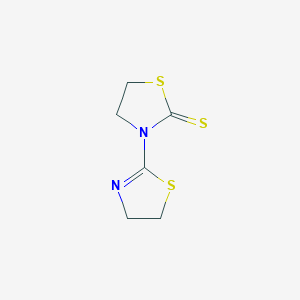![molecular formula C14H11ClS B14676141 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene CAS No. 32228-16-3](/img/structure/B14676141.png)
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a phenylethenyl group attached via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene typically involves the reaction of 1-chloro-4-iodobenzene with (E)-2-phenylethenylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are effective.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene involves its interaction with molecular targets such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfur atom can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-4-[(E)-2-phenylethenyl]benzene: Lacks the sulfur atom, resulting in different reactivity and properties.
1-chloro-4-[(E)-2-phenylethenyl]methoxybenzene: Contains a methoxy group instead of a sulfur atom, affecting its electronic properties.
1-chloro-4-[(E)-2-phenylethenyl]aminobenzene: Contains an amino group, which can participate in hydrogen bonding and alter its biological activity.
Uniqueness
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the phenylethenyl group and the sulfur atom allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
32228-16-3 |
|---|---|
Fórmula molecular |
C14H11ClS |
Peso molecular |
246.8 g/mol |
Nombre IUPAC |
1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H11ClS/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ |
Clave InChI |
WAYAAZOIKKYHFL-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/SC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


